molecular formula C7H9N3.ClH B1142918 6-Methylpicolinimidamide CAS No. 190004-35-4

6-Methylpicolinimidamide

Cat. No. B1142918
CAS RN: 190004-35-4
M. Wt: 171.63
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6-Methylpicolinimidamide involves several chemical reactions. For instance, one method involves the use of hydrogen chloride in tetrahydrofuran, diethyl ether, and water . Another method uses sodium methylate in methanol and ethyl acetate . The reaction conditions and yield vary depending on the specific method used .


Molecular Structure Analysis

The molecular structure of 6-Methylpicolinimidamide is represented by the InChI string InChI=1S/C7H9N3.ClH/c1-5-3-2-4-6 (10-5)7 (8)9;/h2-4H,1H3, (H3,8,9);1H . The Canonical SMILES representation is CC1=NC (=CC=C1)C (=N)N.Cl .


Physical And Chemical Properties Analysis

6-Methylpicolinimidamide has a molecular weight of 171.63 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 171.0563250 g/mol . The topological polar surface area is 62.8 Ų .

Scientific Research Applications

Molecular Biology

6-Methylpicolinimidamide: is utilized in molecular biology for the stabilization of nucleic acids during the amplification and transcription processes. It enhances the specificity of polymerase chain reactions (PCR) by reducing non-specific binding .

Biotechnology

In biotechnology, this compound plays a crucial role in enzyme immobilization, which is essential for industrial processes such as biofuel production and waste treatment. It helps in creating more stable enzyme complexes that can withstand harsh industrial conditions .

Biomedical Sciences

6-Methylpicolinimidamide: has applications in the development of biomedical polymers. These polymers are used for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Environmental Sciences

This chemical is significant in environmental sciences, particularly in the development of picotechnology. It aids in the creation of materials with extended surface area and improved electrical, chemical, optical, and mechanical properties, surpassing those of nanomaterials .

Pharmaceuticals

In pharmaceuticals, 6-Methylpicolinimidamide is involved in drug delivery systems. It contributes to the microencapsulation of drugs, enhancing their solubility and enabling sustained release, which is vital for improving drug efficacy .

Proteomics

The compound is used in proteomics to facilitate the separation of proteins for analysis. It can act as a stabilizing agent during the electrophoresis and mass spectrometry processes, ensuring the integrity of protein samples .

Cell Culturing

6-Methylpicolinimidamide: is beneficial in cell culturing, where it can be used as an additive to culture media to promote cell growth and prevent contamination, thereby maintaining the sterility of cell cultures .

Tissue Dissociation

Lastly, it finds its application in tissue dissociation processes. It helps in the enzymatic breakdown of tissues into single cells, which is a critical step in various research and clinical applications, such as cell therapy and regenerative medicine .

properties

IUPAC Name

6-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5-3-2-4-6(10-5)7(8)9/h2-4H,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZYALZCFPRXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpicolinimidamide

CAS RN

190004-35-4
Record name 6-Methyl-pyridine-2-carboxamidine; hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of N-Methoxy-6-methyl-pyridine-2-carboxamidine (1 eq, 32.9 mmol, 4.94 g) in EtOH (40 ml) and water (10 ml) at room temperature is added ammonium chloride (1 eq, 32.9 mmol, 1.76 g). The resulting mixture is heated to 80° C. for 4 hours and then allowed to cool to room temperature overnight. The solvent is removed in vacuo to afford the title compound which is used in subsequent steps without further purification. [2M+H]+=271
Name
N-Methoxy-6-methyl-pyridine-2-carboxamidine
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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